molecular formula C11H8F2O3 B6225230 4-(difluoromethoxy)-3-(prop-2-yn-1-yloxy)benzaldehyde CAS No. 1514516-76-7

4-(difluoromethoxy)-3-(prop-2-yn-1-yloxy)benzaldehyde

Cat. No. B6225230
CAS RN: 1514516-76-7
M. Wt: 226.2
InChI Key:
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Description

4-(Difluoromethoxy)-3-(prop-2-yn-1-yloxy)benzaldehyde (DFMP) is an important organic compound that has a wide range of applications in the fields of organic synthesis, medicinal chemistry, and biochemistry. It is used in the synthesis of various compounds, such as pharmaceuticals, agrochemicals, and dyes. DFMP is also used in the preparation of novel compounds with interesting biological activities.

Scientific Research Applications

4-(difluoromethoxy)-3-(prop-2-yn-1-yloxy)benzaldehyde is used in a variety of scientific research applications. It is used in the synthesis of various compounds, such as pharmaceuticals, agrochemicals, and dyes. It is also used in the preparation of novel compounds with interesting biological activities. 4-(difluoromethoxy)-3-(prop-2-yn-1-yloxy)benzaldehyde has been used in the synthesis of numerous compounds, including drugs for treating cancer, hypertension, and diabetes. It has also been used in the synthesis of compounds that have anti-inflammatory, anti-oxidant, and anti-microbial properties.

Mechanism of Action

The mechanism of action of 4-(difluoromethoxy)-3-(prop-2-yn-1-yloxy)benzaldehyde is not yet fully understood. However, it is believed that the compound acts as a nucleophile, attacking the carbon-carbon double bond of the target molecule. This reaction results in the formation of a new carbon-carbon bond, which is then followed by the formation of a new bond between the newly formed carbon-carbon bond and the oxygen atom of the 4-(difluoromethoxy)-3-(prop-2-yn-1-yloxy)benzaldehyde molecule.
Biochemical and Physiological Effects
4-(difluoromethoxy)-3-(prop-2-yn-1-yloxy)benzaldehyde has been found to have a variety of biochemical and physiological effects. In vitro studies have shown that 4-(difluoromethoxy)-3-(prop-2-yn-1-yloxy)benzaldehyde has the ability to inhibit the growth of certain cancer cell lines. It has also been found to inhibit the growth of bacteria, fungi, and viruses. In addition, 4-(difluoromethoxy)-3-(prop-2-yn-1-yloxy)benzaldehyde has been found to possess anti-inflammatory, anti-oxidant, and anti-microbial properties.

Advantages and Limitations for Lab Experiments

The advantages of using 4-(difluoromethoxy)-3-(prop-2-yn-1-yloxy)benzaldehyde in laboratory experiments include its low cost, its low toxicity, and its availability in a variety of forms. Additionally, 4-(difluoromethoxy)-3-(prop-2-yn-1-yloxy)benzaldehyde is relatively easy to synthesize and can be used in a variety of reactions. However, there are some limitations to using 4-(difluoromethoxy)-3-(prop-2-yn-1-yloxy)benzaldehyde in laboratory experiments. For example, the compound is not very soluble in water and is not very stable in acidic or basic solutions.

Future Directions

For the use of 4-(difluoromethoxy)-3-(prop-2-yn-1-yloxy)benzaldehyde include the development of novel compounds with interesting biological activities, such as anti-cancer drugs or compounds with anti-inflammatory, anti-oxidant, and anti-microbial properties. Additionally, further research is needed to better understand the mechanism of action of 4-(difluoromethoxy)-3-(prop-2-yn-1-yloxy)benzaldehyde and to develop more efficient and cost-effective synthesis methods. Additionally, more research is needed to explore the potential therapeutic and pharmacological applications of 4-(difluoromethoxy)-3-(prop-2-yn-1-yloxy)benzaldehyde. Finally, further research is needed to explore the environmental and toxicological effects of 4-(difluoromethoxy)-3-(prop-2-yn-1-yloxy)benzaldehyde.

Synthesis Methods

4-(difluoromethoxy)-3-(prop-2-yn-1-yloxy)benzaldehyde can be synthesized through a variety of methods. The most common method is the reaction of 4-bromo-3-(prop-2-yn-1-yloxy)benzaldehyde with potassium difluoromethoxymethoxide, followed by hydrolysis. Other methods include the reaction of 4-chloro-3-(prop-2-yn-1-yloxy)benzaldehyde with difluoromethylmagnesium chloride, and the reaction of 4-bromo-3-(prop-2-yn-1-yloxy)benzaldehyde with difluoromethylmagnesium chloride.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-(difluoromethoxy)-3-(prop-2-yn-1-yloxy)benzaldehyde involves the reaction of 4-hydroxy-3-(prop-2-yn-1-yloxy)benzaldehyde with difluoromethyl ether in the presence of a base to form the desired product.", "Starting Materials": [ "4-hydroxy-3-(prop-2-yn-1-yloxy)benzaldehyde", "Difluoromethyl ether", "Base (e.g. potassium carbonate)" ], "Reaction": [ "Add 4-hydroxy-3-(prop-2-yn-1-yloxy)benzaldehyde and difluoromethyl ether to a reaction flask", "Add a base (e.g. potassium carbonate) to the reaction flask", "Stir the reaction mixture at room temperature for several hours", "Quench the reaction with water", "Extract the product with an organic solvent (e.g. dichloromethane)", "Dry the organic layer with anhydrous sodium sulfate", "Concentrate the organic layer under reduced pressure to obtain the desired product" ] }

CAS RN

1514516-76-7

Product Name

4-(difluoromethoxy)-3-(prop-2-yn-1-yloxy)benzaldehyde

Molecular Formula

C11H8F2O3

Molecular Weight

226.2

Purity

95

Origin of Product

United States

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